Methyldopa hydrate

Catalog No.
S535195
CAS No.
41372-08-1
M.F
C10H15NO5
M. Wt
229.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyldopa hydrate

CAS Number

41372-08-1

Product Name

Methyldopa hydrate

IUPAC Name

(2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid;hydrate

Molecular Formula

C10H15NO5

Molecular Weight

229.23 g/mol

InChI

InChI=1S/C10H13NO4.H2O/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6;/h2-4,12-13H,5,11H2,1H3,(H,14,15);1H2/t10-;/m0./s1

InChI Key

XDJUBZFLFDODNF-PPHPATTJSA-N

SMILES

Array

solubility

31.7 [ug/mL] (The mean of the results at pH 7.4)
1 to 10 mg/mL at 73 °F (NTP, 1992)
Sol in water @ 25 °C: approx 10 mg/ml /D-form/
Sol in water @ 25 °C: approx 18 mg/ml /DL-form/
In water @ 25 °C: about 10 mg/ml; practically insol in common org solvents; sol in dil mineral acids
Soluble in isopropanol, ethanol, and water.
10mg/mL at 25 °C

Synonyms

Aldomet, alpha Methyl L Dopa, alpha Methyldopa, alpha-Methyl-L-Dopa, alpha-Methyldopa, Alphamethyldopa, Apo Methyldopa, Apo-Methyldopa, Dopamet, Dopegit, Dopegyt, Dopergit, Hydopa, Meldopa, Methyldopa, Methyldopate, Nu Medopa, Nu-Medopa, Sembrina

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N

Isomeric SMILES

C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)N

The exact mass of the compound Methyldopa is 476.2006 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Catecholamines - Dihydroxyphenylalanine. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Methyldopa is a centrally-acting alpha-2 adrenergic agonist widely used in the management of hypertension, particularly during pregnancy. The commercially supplied form, Methyldopa hydrate (specifically, the sesquihydrate), is a crystalline solid with defined water content. This hydration is not an impurity but an integral part of its stable crystal structure, which dictates key physicochemical properties relevant to pharmaceutical formulation, such as handling, stability, and dissolution behavior. Procurement decisions must consider this specific hydrated form, as it is not directly interchangeable with the anhydrous version or other derivatives.

Substituting Methyldopa hydrate with its anhydrous form or other derivatives like Methyldopate hydrochloride is problematic in controlled processes. The anhydrous form is noted to be hygroscopic, meaning it can absorb atmospheric moisture in an uncontrolled manner, altering its physical properties and potentially leading to handling and formulation inconsistencies. The hydrate form, by contrast, provides a more stable, well-defined solid state, which is critical for achieving batch-to-batch reproducibility in manufacturing oral solid dosage forms. Furthermore, derivatives such as Methyldopate HCl are specifically engineered for high aqueous solubility for parenteral (intravenous) use and have a different solubility profile, making them unsuitable for direct substitution in oral formulations designed around the hydrate.

Superior Handling and Storage Stability Due to Defined Hydration State

The anhydrous form of methyldopa is described as "considerably hygroscopic" or "very hygroscopic," indicating a tendency to absorb moisture from the air. In contrast, the L-isomer readily forms a stable sesquihydrate from water. This defined hydrate is the preferred form for pharmaceutical manufacturing as it mitigates the risks of uncontrolled water absorption, which can affect powder flow, compaction, and chemical stability. The Japanese Pharmacopoeia specifies a water content of 10.0–13.0% for Methyldopa, confirming the sesquihydrate form (theoretical water content ~11.4%) is the quality standard.

Evidence DimensionHygroscopicity & Physical Stability
Target Compound DataForms a stable sesquihydrate with a defined water content (10.0-13.0%).
Comparator Or BaselineAnhydrous Methyldopa: Described as "very hygroscopic" and "considerably hygroscopic".
Quantified DifferenceQualitatively significant difference in moisture handling; the hydrate is a defined, stable solid while the anhydrous form is not.
ConditionsStandard atmospheric and pharmaceutical processing conditions.

Procuring the stable hydrate form prevents material handling issues, improves process consistency, and reduces the risk of batch failures caused by the uncontrolled moisture uptake of the anhydrous alternative.

Optimized Solubility Profile for Oral vs. Parenteral Formulation

Methyldopa hydrate exhibits slight solubility in water, reported as approximately 10 mg/mL at 25°C, which is suitable for oral solid dosage forms where dissolution rate is a key parameter. For applications requiring high water solubility, such as intravenous injections, the ethyl ester prodrug, Methyldopate hydrochloride, is the required form. It is described as being "more soluble" and was specifically developed for parenteral preparations due to the limited solubility of the parent methyldopa. This clear differentiation in solubility profiles makes the two compounds suitable for entirely different formulation and delivery routes.

Evidence DimensionAqueous Solubility
Target Compound DataSlightly soluble in water (~10 mg/mL at 25°C).
Comparator Or BaselineMethyldopate Hydrochloride: Described as "highly water-soluble" and the preferred form for intravenous use.
Quantified DifferenceQualitatively distinct solubility classes tailored for different administration routes (oral vs. intravenous).
ConditionsAqueous solution for pharmaceutical formulation.

Selecting Methyldopa hydrate ensures the correct solubility and dissolution profile for developing oral tablets, whereas choosing Methyldopate HCl would be inappropriate and lead to formulation failure for this application.

Oral Solid Dosage Formulation Development

The defined crystal structure and non-hygroscopic nature of Methyldopa hydrate make it the material of choice for developing and manufacturing reproducible oral tablets and capsules. Its stability ensures consistent powder properties, which is critical for direct compression or granulation processes and for meeting stringent dissolution test requirements, such as the USP monograph standard of not less than 80% dissolved in 20 minutes.

Pharmaceutical Quality Control and Reference Standards

As a stable solid with a defined composition, Methyldopa hydrate (sesquihydrate) is suitable for use as a reference standard in quality control laboratories. Its stability under ambient storage conditions ensures accuracy and reliability for assaying commercial batches of the final drug product and for analytical method development.

Pre-formulation and Processability Studies

For researchers investigating drug-excipient compatibility or optimizing manufacturing processes, starting with the stable hydrate form is essential. Using the hygroscopic anhydrous form would introduce a significant variable (uncontrolled water content), confounding the results of studies on powder flow, compaction, and degradation pathways. The hydrate provides a reliable baseline for robust process development.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Methyl dopa appears as colorless or almost colorless crystals or white to yellowish-white fine powder. Almost tasteless. In the sesquihydrate form. pH (saturated aqueous solution) about 5.0. (NTP, 1992)
Solid

Color/Form

Minute, anhyd crystals from methanol
WHITE TO YELLOWISH WHITE, FINE POWDER, WHICH MAY CONTAIN FRIABLE LUMPS

XLogP3

-1.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

229.09502258 Da

Monoisotopic Mass

229.09502258 Da

Heavy Atom Count

16

Taste

ALMOST TASTELESS

Odor

ODORLESS

Decomposition

When heated to decomposition it emits toxic fumes of nitroxides.

Appearance

Solid powder

Melting Point

572 °F approximately (decomposes) (NTP, 1992)
>300
300 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

M4R0H12F6M

Related CAS

27289-76-5

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (40%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (60%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (60%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (60%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H372 (20%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H412 (20%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Methyldopa is indicated for the management of hypertension as monotherapy or in combination with hydrochlorothiazide. Methyldopa injection is used to manage hypertensive crises.
FDA Label
Methyldopa is a centrally acting sympatholytic agent used in the treatment of hypertension. Since its introduction in 1960, the drug quickly became a leading antihypertensive, but its use has decreased markedly, replaced by better-tolerated alternatives. It is still in use in developing countries due to its low cost. This drug is also useful in pregnancy because it has no teratogenic effects.

Livertox Summary

Methyldopa (alpha-methyldopa or α-methyldopa) is a centrally active sympatholytic agent that has been used for more than 50 years for the treatment of hypertension. Methyldopa has been clearly linked to instances of acute and chronic liver injury that can be severe and even fatal.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antihypertensive Agents; Adrenergic alpha-2 Receptor Agonists
Antihypertensive Agents

Therapeutic Uses

Adrenergic alpha-Agonists; Antihypertensive Agents; Sympatholytics
Methyldopa is indicated in the treatment of moderate to severe hypertension, including that complicated by renal disease. /Included in US product labeling/
Methyldopa is an effective antihypertensive agent when given in conjunction with a diuretic.
THE USUAL INITIAL DOSE OF METHYLDOPA IS 250 MG TWICE DAILY, AND THERE APPEARS TO BE LITTLE ADDNL EFFECT WITH DOSES OVER 2 G.
For more Therapeutic Uses (Complete) data for METHYLDOPA (6 total), please visit the HSDB record page.

Pharmacology

Methyldopa is a phenylalanine derivative and an aromatic amino acid decarboxylase inhibitor with antihypertensive activity. Methyldopa is a prodrug and is metabolized in the central nervous system. The antihypertensive action of methyldopa seems to be attributable to its conversion into alpha-methylnorepinephrine, which is a potent alpha-2 adrenergic agonist that binds to and stimulates potent central inhibitory alpha-2 adrenergic receptors. This results in a decrease in sympathetic outflow and decreased blood pressure.

MeSH Pharmacological Classification

Sympatholytics

Mechanism of Action

The exact mechanism of methyldopa is not fully elucidated; however, the main mechanisms of methyldopa involve its actions on alpha-adrenergic receptor and the aromatic L-amino acid decarboxylase enzyme, to a lesser extent. The sympathetic outflow is regulated by alpha (α)-2 adrenergic receptors and imidazoline receptors expressed on adrenergic neurons within the rostral ventrolateral medulla. Methyldopa is metabolized to α‐methylnorepinephrine via dopamine beta-hydroxylase activity and, consequently, alpha-methylepinephrine via phenylethanolamine-N-methyltransferase activity. Mediating the therapeutic effects of methyldopa, α‐methylnorepinephrine and α-methylepinephrine active metabolites are agonists at presynaptic alpha-2 adrenergic receptors in the brainstem. Stimulating alpha-2 adrenergic receptors results in the inhibition of adrenergic neuronal outflow and attenuation of norepinephrine release in the brainstem. Consequently, the output of vasoconstrictor adrenergic signals to the peripheral sympathetic nervous system is reduced, leading to a reduction in blood pressure. The L-isomer of alpha-methyldopa also reduces blood pressure by inhibiting aromatic L-amino acid decarboxylase, also known as DOPA decarboxylase, which is an enzyme responsible for the syntheses of dopamine and serotonin. Inhibiting this enzyme leads to depletion of biogenic amines such as norepinephrine. However, inhibition of aromatic L-amino acid decarboxylase plays a minimal role in the blood-pressure‐lowering effect of methyldopa.
METHYLDOPA...HAS HYPOTENSIVE ACTION INDEPENDENT OF ITS ANTIADRENERGIC ACTIONS; THIS IS PROBABLY PARTLY CENTRAL DEPRESSANT ACTION @ VASOMOTOR CENTER & PARTLY PERIPHERAL ACTION OF UNKNOWN MECHANISM.
... Alpha-methylnorepinephrine acts in the brain to inhibit adrenergic neuronal outflow from the brainstem, and this central effect is principally responsible for its antihypertensive action.
IN CONSCIOUS RENAL HYPERTENSIVE RATS ALPHA-METHYLDOPA PRODUCED A LONG-LASTING FALL IN BLOOD PRESSURE WHICH WAS PARTIALLY ATTENUATED BY PRETREATMENT WITH NALTREXONE (5 MG/KG SC). PRETREATMENT WITH ANTISERUM TO BETA-ENDORPHIN APPLIED LOCALLY, ALSO BLOCKED THE DEPRESSOR RESPONSE. THESE RESULTS SUGGEST THAT THE FALL IN BLOOD PRESSURE OBSERVED AFTER ALPHA-METHYLDOPA AND ITS ACTIVE METABOLITE ALPHA-METHYLNORADRENALINE INVOLVES A BETA-ENDORPHIN LIKE PEPTIDE; A POSSIBLE SITE OF ACTION IS THE NUCLEUS TRACTUS SOLITARII.
A REVIEW ON THE MECHANISM OF ACTION.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

41372-08-1

Absorption Distribution and Excretion

Methyldopa is incompletely absorbed from the gastrointestinal tract following oral administration. In healthy individuals, the inactive D-isomer is less readily absorbed than the active L-isomer. The mean bioavailability of methyldopa is 25%, ranging from eight to 62%. Following oral administration, about 50% of the dose is absorbed and Tmax is about three to six hours.
Approximately 70% of absorbed methyldopa is excreted in the urine as unchanged parent drug (24%) and α-methyldopa mono-O-sulfate (64%), with variability.3-O-methyl-α-methyldopa accounted for about 4% of urinary excretion products. Other metabolites like 3,4-dihydroxyphenylacetone, α-methyldopamine, and 3-O-methyl-α-methyldopamine are also excreted in urine. Unabsorbed drug is excreted in feces as the unchanged parent compound. After oral doses, excretion is essentially complete in 36 hours. Due to attenuated excretion in patients with renal failure, accumulation of the drug and its metabolites may occur, possibly leading to more profound and prolonged hypotensive effects in these patients.
The apparent volume of distribution ranges between 0.19 and 0.32L/kg and the total volume of distribution ranges from 0.41 to 0.72L/kg. Since methyldopa is lipid-soluble, it crosses the placental barrier, appears in cord blood, and appears in breast milk.
The renal clearance is about 130 mL/min in normal subjects and is decreased in patients with renal insufficiency.
(14)C-METHYLDOPA ADMIN ORALLY TO HYPERTENSIVE PT IS RECOVERED EQUALLY FROM URINE & FECES; PRODUCT IN FECES IS UNCHANGED METHYLDOPA, & IN URINE METHYLDOPA & ITS ETHEREAL SULFATE, TOGETHER WITH SMALL AMT OF 3-O-METHYL-METHYLDOPA & METHYLDOPAMINE.
METHYLDOPA CROSSES THE PLACENTA...
Methyldopa is partially absorbed from the GI tract. The degree of absorption varies among individuals and in the same patient from day to day, but generally about 50% of an oral dose is absorbed.

Metabolism Metabolites

Two isomers of methyldopa undergo different metabolic pathways. L-α-methyldopa is biotransformed to its pharmacologically active metabolite, alpha-methylnorepinephrine. Methyldopa is extensively metabolized in the liver to form the main circulating metabolite in the plasma, alpha (α)-methyldopa mono-O-sulfate. Its other metabolites also include 3-O-methyl-α-methyldopa; 3,4-dihydroxyphenylacetone; α-methyldopamine; and 3-O-methyl-α-methyldopamine. These metabolites are further conjugated in the liver to form sulfate conjugates. After intravenous administration, the most prominent metabolites are alpha-methyldopamine and the glucuronide of dihydroxyphenylacetone, along with other uncharacterized metabolites. D-α-methyldopa, which is the inactive isomer of methyldopa, is also metabolized to 3-O-methyl-α-methyldopa and 3,4-dihydroxyphenylacetone to a minimal extent; however, there are no amines (α-methyldopamine and 3-O-methyl-α-methyldopamine) formed.
METHYLDOPA YIELDS 3,4-DIHYDROXY-ALPHA-METHYLPHENETHYLAMINE, 3,4-DIHYDROXY-ALPHA-METHYL-L-PHENYLALANINE-O-SULFATE, & 4-HYDROXY-3-METHOXY-ALPHA-METHYL-L-PHENYLALANINE IN MAN. /FROM TABLE/
METHYLDOPA...UNDERGOES DECARBOXYLATION & BETA-HYDROXYLATION IN MOUSE & RABBIT BRAIN TO YIELD ALPHA-METHYLNORADRENALINE.
...ADMIN IP TO RATS (14)C-METHYLDOPA IS EXCRETED IN URINE AS...3-O-METHYL-METHYLDOPA (14%), METHYLDOPAMINE & ITS CONJUGATES (2%), 3-O-METHYL-METHYLDOPAMINE & ITS CONJUGATES (6%), 3-METHOXY-4-HYDROXYPHENYLACETONE (6%), & 3,4-DIHYDROXYPHENYLACETONE (10%).
A REVIEW ON THE METAB OF ALPHA-METHYLDOPA.
Hepatic, extensively metabolized. The known urinary metabolites are: a-methyldopa mono-0-sulfate; 3-0-methyl-a-methyldopa; 3,4-dihydroxyphenylacetone; a-methyldopamine; 3-0-methyl-a-methyldopamine and their conjugates. Route of Elimination: Methyldopa is extensively metabolized. The known urinary metabolites are: alpha-methyldopa mono-O-sulfate; 3-0-methyl-alpha-methyldopa; 3,4-dihydroxyphenylacetone; alpha-methyldopamine; 3-0-methyl-alpha-methyldopamine and their conjugates. Approximately 70 percent of the drug which is absorbed is excreted in the urine as methyldopa and its mono-O-sulfate conjugate. Methyldopa crosses the placental barrier, appears in cord blood, and appears in breast milk. Half Life: The plasma half-life of methyldopa is 105 minutes.

Associated Chemicals

Methyldopa sesquihydrate;41372-08-1

Wikipedia

Methyldopa

Drug Warnings

Methyldopa should be used with caution in patients with a history of previous liver disease or dysfunction and is not recommended for use in patients with pheochromocytoma. Methyldopa is contraindicated in patients with active hepatic disease, such as acute hepatitis and active cirrhosis, and in patients in whom previous methyldopa therapy was associated with liver abnormalities or direct Coombs' positive hemolytic anemia. Methyldopa is contraindicated in patients receiving monoamine oxidase (MAO) inhibitors.
Patients who are receiving methyldopa and who undergo dialysis may occasionally become hypertensive after the dialysis, since the drug is dialyzable.
Positive direct antiglobulin (Coombs') test results have been reported in about 10-20% of patients receiving methyldopa, usually after 6-12 months of therapy. This phenomenon is dose related, with the lowest incidence in patients receiving 1 g or less of methyldopa daily. In most patients, a postive Coombs' test associated with mehtyldopa therapy is not clinically important. Reversal of the positive Coombs' test occurs within weeks to months after discontinuance of the drug and usually becomes negative within 6 months. Hemolytic anemia has only rarely occurred, although 2 deaths have been reported in patients with methyldopa-induced hemolytic anemia. If anemia or a positive Coombs' test occurs, appropriate laboratory studies should be performed to determine if hemolysis is present; if there is evidence of hemolytic anemia, the drug should be discontinued. Discontinuance of the drug alone or initiation of corticosteroid therapy has produced remission of methyldopa-induced hemolytic anemia.
Nasal congestion occurs commonly in patients receiving methyldopa. Decreased libido and impotence frequently occur in males during therapy with the drug.
For more Drug Warnings (Complete) data for METHYLDOPA (16 total), please visit the HSDB record page.

Biological Half Life

The plasma half-life of methyldopa is 105 minutes. Following intravenous injection, the plasma half-life of methyldopa ranges from 90 to 127 minutes.
The drug is ... eliminated with a half-life of about 2 hr. ... The half-life of methyldopa is prolonged to 4-6 hr in patients with renal failure.
DISAPPEARANCE OF THE DRUG FROM PLASMA AFTER IV ADMIN IS BIPHASIC, & THE TERMINAL HALF-TIME OF ELIMINATION FROM PLASMA IS ABOUT 2 HOURS. RENAL EXCRETION ACCOUNTS FOR ABOUT TWO THIRDS OF THE CLEARANCE OF DRUG FROM PLASMA.
IN PT WITH SEVERELY IMPAIRED RENAL FUNCTION, ONLY ABOUT 50% OF DRUG IS EXCRETED DURING EARLY PHASE (T/2= 3 1/2 HR), & SOME ACCUMULATION CAN OCCUR DURING CHRONIC ADMIN... BOTH TOTAL QUANTITY ABSORBED & DISTRIBUTION OF METABOLITES IN URINE CAN VARY CONSIDERABLY IN DIFFERENT INDIVIDUALS & IN SAME PT FROM DAY TO DAY.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

Pfister, Stein, US patent 2,868,818 (1959 to Merck & Co). Resolution: Jones et al, US patent 3,158,648 (1964 to Merck & Co); Compare Slates et al, J Org Chem 29, 1424 (1964). ... Synth from asymmetric intermediates: Reinhold et al, J Org Chem 33, 1209 (1968).
The product of the reaction of 3,4-dimethoxyphenylacetonitrile with sodium ethoxide is hydrolyzed with acid to give 3,4-dimethoxyphenylacetone. This is reacted with ammonium carbonate and potassium cyanide to form a substituted hydantoin intermediate which, on alkaline hydrolysis, yields racemic methyldopa. The acetylated form of this racemate is resolved using (-)-alpha-methylbenzylamine. The isolated acetylated (-)-methyldopate salt is deacetylated with base and treated with mineral acid to liberate (-)-methyldopa. US Pat 2,868,818

General Manufacturing Information

L-Tyrosine, 3-hydroxy-.alpha.-methyl-: INACTIVE

Analytic Laboratory Methods

METHYLDOPA WAS CHROMATOGRAPHED ON THIN-LAYER PLATES USING DIPHENYLAMINE AS A DETECTOR. SAMPLE WAS PLACED ON SILICA GEL 60F 254 THIN-LAYER PLATES & CHROMATOGRAPHED, IF POSSIBLE WITH AN ACIDIC MOBILE PHASE.
SPECTROPHOTOMETRIC METHOD FOR DETERMINATION OF METHYLDOPA IS DESCRIBED IN WHICH IT FORMS COLORED COMPLEX WITH CHLORANIL @ PH 9 WITH MAX ABSORPTION @ 358 NM.

Clinical Laboratory Methods

A METHOD IS DESCRIBED USING REVERSE PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY & ELECTROCHEMICAL DETECTION FOR DETERMINATION OF MULTIPLE CATECHOLAMINES & THEIR CATECHOL METABOLITES IN PLASMA OR BRAIN TISSUE. ION-PAIRING CHROMATOGRAPHY WITH HNO3 OR TCA AS THE MOBILE PHASE PERMITTED SEPARATION & QUANTITATION OF ALPHA-METHYLDOPA.
A GAS CHROMATOGRAPHIC-MASS SPECTROMETRIC METHOD FOR DETERMINATION OF ALPHA-METHYLDOPA IN BLOOD & URINE INVOLVES STABLE ISOTOPE DILUTION USING ALPHA-TRIDEUTERIO-METHYLDOPA AS INTERNAL STD. REVERSE PHASE CHROMATOGRAPHY ON SMALL COLUMNS OF LIPIDEX 5000 IS USED TO REMOVE LIPIDS FROM PLASMA EXTRACTS & FOR PURIFICATION OF URINE SAMPLES PRIOR TO THEIR DERIVATIZATION.

Storage Conditions

Methyldopa oral suspension should be stored in tight, light-resistant containers at a temperature less than 26 °C and protected from freezing. Methyldopa tablets should be stored in well-closed containers at a temperature less than 40 °C, preferably at 15-30 °C.

Interactions

LEVODOPA...REPORTED TO AUGMENT ANTIHYPERTENSIVE EFFECT OF METHYLDOPA IN MAN.
ACUTE HYPOTENSIVE EFFECT OF METHYLDOPA HAS BEEN REPORTED TO BE ABOLISHED BY PRETREATMENT WITH RESERPINE, IMIPRAMINE, & INTRAVENTRICULAR 6-HYDROXYDOPAMINE, & TO BE ENHANCED BY MONOAMINE OXIDASE INHIBITOR TRANYLCYPROMINE. HYPOTENSION...BLOCKED BY INTRAVENTRICULAR ADMIN OF SMALL DOSE OF PHENTOLAMINE...
METHYLDOPA...REPORTED TO AUGMENT AMPHETAMINE-INDUCED HYPERACTIVITY IN MICE...
PHENOBARBITAL REPORTEDLY MAY INDUCE METABOLISM OF METHYLDOPA WHEN THESE AGENTS ARE ADMIN CONCURRENTLY. ... RELATED DRUGS--OTHER BARBITURATES WOULD BE EXPECTED TO ACT SIMILARLY TO PHENOBARBITAL.
For more Interactions (Complete) data for METHYLDOPA (18 total), please visit the HSDB record page.

Stability Shelf Life

RELATIVELY STABLE IN BOTH LIGHT & AIR
Methyldopa is decomposed by oxidizing agents.

Dates

Last modified: 08-15-2023
1: Dunnick JK, Elwell MR. Toxicity studies of amphetamine sulfate, ampicillin trihydrate, codeine, 8-methoxypsoralen, alpha-methyldopa, penicillin VK and propantheline bromide in rats and mice. Toxicology. 1989 Jun 1;56(2):123-36. PubMed PMID: 2499954.
2: National Toxicology Program . NTP Toxicology and Carcinogenesis Studies of alpha-Methyldopa Sesquihydrate (CAS No. 41372-08-1) in F344/N Rats and B6C3F1 Mice (Feed Studies). Natl Toxicol Program Tech Rep Ser. 1989 Mar;348:1-184. PubMed PMID: 12704436.
3: Funk F, Canclini C, Geisser P. Interactions between iron(III)-hydroxide polymaltose complex and commonly used medications / laboratory studies in rats. Arzneimittelforschung. 2007;57(6A):370-5. PubMed PMID: 17691586.
4: Burckhardt-Herold S, Klotz J, Funk F, Büchi R, Petrig-Schaffland J, Geisser P. Interactions between iron(III)-hydroxide polymaltose complex and commonly used drugs / simulations and in vitro studies. Arzneimittelforschung. 2007;57(6A):360-9. PubMed PMID: 17691585.

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